

# Efficacy of BAY-204 (BAY 2402234) in Published AML Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of BAY 2402234, a novel dihydroorotate dehydrogenase (DHODH) inhibitor, with other targeted therapies for Acute Myeloid Leukemia (AML). The data presented is compiled from published, peer-reviewed studies to offer an objective overview for research and drug development professionals.

### **Introduction to BAY 2402234**

BAY 2402234 is a potent and selective, orally bioavailable small molecule inhibitor of the mitochondrial enzyme DHODH.[1] This enzyme is a key component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including AML blasts.[1] By inhibiting DHODH, BAY 2402234 depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and, notably, the induction of differentiation in AML cells.[1] This mechanism of action represents a promising therapeutic strategy aimed at overcoming the differentiation block that is a hallmark of AML.

### **Comparative In Vitro Efficacy**

The following tables summarize the in vitro activity of BAY 2402234 in comparison to other targeted agents against various AML cell lines.

Table 1: Anti-Proliferative Activity (IC50, nM) of Targeted AML Therapies



| Cell Line             | BAY<br>2402234[2] | Venetoclax<br>+<br>Azacitidine | Gilteritinib<br>(FLT3-ITD)<br>[3][4] | Ivosidenib<br>(IDH1<br>mutant) | Enasidenib<br>(IDH2<br>mutant) |
|-----------------------|-------------------|--------------------------------|--------------------------------------|--------------------------------|--------------------------------|
| MOLM-13<br>(FLT3-ITD) | 0.081             | Data not<br>available          | ~1                                   | N/A                            | N/A                            |
| MV4-11<br>(FLT3-ITD)  | 0.29              | Data not<br>available          | <1                                   | N/A                            | N/A                            |
| THP-1                 | 2.6               | Data not<br>available          | Data not<br>available                | N/A                            | N/A                            |
| HL-60                 | 8.2               | Data not<br>available          | Data not<br>available                | N/A                            | N/A                            |
| TF-1                  | 0.88              | Data not<br>available          | Data not<br>available                | N/A                            | N/A                            |
| HEL                   | 0.54              | Data not<br>available          | Data not<br>available                | N/A                            | N/A                            |
| KG-1                  | 1.1               | Data not<br>available          | Data not<br>available                | N/A                            | N/A                            |
| OCI-AML3              | 0.92              | Data not<br>available          | Data not<br>available                | N/A                            | N/A                            |
| SKM-1                 | 1.3               | Data not<br>available          | Data not<br>available                | N/A                            | N/A                            |

N/A: Not applicable as the drug's efficacy is primarily in a different genetic subtype.

Table 2: Differentiation Induction (EC50, nM) of BAY 2402234



| Cell Line | Differentiation Marker | EC50 (nM)[2] |
|-----------|------------------------|--------------|
| MOLM-13   | CD11b                  | 3.16         |
| HEL       | CD11b                  | 0.96         |
| THP-1     | CD14                   | 8.8          |
| TF-1      | CD11b                  | 2.9          |
| SKM-1     | CD14                   | 9.0          |

### **Comparative In Vivo Efficacy**

The subsequent tables summarize the in vivo efficacy of BAY 2402234 and comparator drugs in AML xenograft models.

Table 3: Efficacy of BAY 2402234 in Subcutaneous AML Xenograft Models[5]

| AML Model | Treatment   | Dose (mg/kg, oral,<br>daily) | Tumor Growth Inhibition (%) |
|-----------|-------------|------------------------------|-----------------------------|
| MOLM-13   | BAY 2402234 | 0.9                          | Significant                 |
| 1.8       | Significant |                              |                             |
| 3.75      | Significant |                              |                             |
| 7.5       | Significant | _                            |                             |
| MV4-11    | BAY 2402234 | 1.25                         | Significant                 |
| 2.5       | Significant |                              |                             |
| 5         | Significant | _                            |                             |

Table 4: Survival Benefit of BAY 2402234 in Disseminated AML Xenograft Models[5]



| AML Model   | Treatment | Dose (mg/kg,<br>oral, daily) | Median<br>Survival | p-value |
|-------------|-----------|------------------------------|--------------------|---------|
| HL-60       | Vehicle   | -                            | 21 days            | <0.0001 |
| BAY 2402234 | 5         | 35 days                      |                    |         |
| Cytarabine  | 5         | 29 days                      | _                  |         |
| MV4-11      | Vehicle   | -                            | 21 days            | <0.0001 |
| BAY 2402234 | 4         | >46 days                     |                    |         |

Table 5: Efficacy of Comparator Drugs in AML Xenograft Models

| Drug/Combina<br>tion        | AML Model                                     | Efficacy Metric         | Result                  | Reference     |
|-----------------------------|-----------------------------------------------|-------------------------|-------------------------|---------------|
| Gilteritinib                | MOLM-13                                       | Tumor Growth Inhibition | Potent antitumor effect | [6]           |
| Quizartinib                 | MOLM-13                                       | Tumor Growth Inhibition | Potent antitumor effect | [6]           |
| Venetoclax +<br>Azacitidine | KMT2A-<br>rearranged infant<br>ALL xenografts | Survival<br>Advantage   | Significant             | [7]           |
| Ivosidenib                  | IDH1-mutant<br>PDX                            | Tumor Growth            | Inhibition              | Not specified |
| Enasidenib                  | IDH2-mutant<br>PDX                            | Tumor Growth            | Inhibition              | Not specified |

# Signaling Pathways and Experimental Workflows Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by BAY 2402234 and the comparator drugs.



















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 2. researchgate.net [researchgate.net]
- 3. DHODH Inhibitor BAY 2402234 in AML | PDF | Medical Specialties | Cancer [scribd.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Serial monitoring of human systemic and xenograft models of leukemia using a novel vascular disrupting agent PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of BAY-204 (BAY 2402234) in Published AML Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544980#efficacy-of-bay-204-in-published-aml-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com